molecular formula C11H10N2O B2427713 [6-(Pyridin-2-yl)pyridin-3-yl]methanol CAS No. 146581-87-5

[6-(Pyridin-2-yl)pyridin-3-yl]methanol

Cat. No. B2427713
M. Wt: 186.214
InChI Key: AUEVCGLBJJJDAP-UHFFFAOYSA-N
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Description

“[6-(Pyridin-2-yl)pyridin-3-yl]methanol” is a compound that has been studied for its potential use in the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel . TRPV3 is a calcium and sodium permeable channel found in both neuronal and non-neuronal tissues, including dorsal root ganglia, spinal cord, and keratinocytes . It is suggested that TRPV3 may play a role in inflammation, pain sensation, and skin disorders .


Synthesis Analysis

The synthesis of “[6-(Pyridin-2-yl)pyridin-3-yl]methanol” and its derivatives has been a subject of research. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “[6-(Pyridin-2-yl)pyridin-3-yl]methanol” has been analyzed using various techniques such as NMR and crystallographic analysis .


Chemical Reactions Analysis

The chemical reactions involving “[6-(Pyridin-2-yl)pyridin-3-yl]methanol” are complex and challenging. The compound has been used in cross-coupling reactions, but the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult .

Scientific Research Applications

Catalytic Properties and Ligand Synthesis

Complexes of [6-(Pyridin-2-yl)pyridin-3-yl]methanol and its derivatives exhibit significant catalytic properties. For instance, nickel complexes with bidentate N,O-type ligands, including [6-(Pyridin-2-yl)pyridin-3-yl]methanol, have been synthesized and tested for their ability to catalyze the oligomerization of ethylene, showing high activity and selectivity (Kermagoret & Braunstein, 2008).

Crystal Structure and Hydrogen Bond Stabilization

The unexpected formation of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol from the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde at high temperatures has been characterized. The compound's symmetrical molecule with intramolecular hydrogen bonds provides stabilization to the crystal structure (Percino et al., 2005).

Photocatalytic Water Reduction

Ligands like pyridine-2,6-diylbis(dipyridin-2-ylmethanol) have been synthesized and used to coordinate with 3d element cations, forming complexes. Some of these complexes, notably those with cobalt, have shown photocatalytic activity in water reduction when combined with appropriate sacrificial electron donors and photosensitizers. This indicates potential applications in photocatalytic processes and sustainable energy production (Bachmann et al., 2013).

Synthesis of Unique Chemical Structures

The compound has also been involved in reactions leading to the synthesis of unique chemical structures, such as the triple-strand helical supramolecular complex formed between Tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and Copper(I), showcasing the molecule's versatility in forming intricate and potentially functional molecular architectures (Lam et al., 1997).

Future Directions

The future directions for the research on “[6-(Pyridin-2-yl)pyridin-3-yl]methanol” could involve further exploration of its potential as a TRPV3 antagonist . Additionally, the development of novel derivatives and the investigation of their potential therapeutic applications could be a promising area of research .

properties

IUPAC Name

(6-pyridin-2-ylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-9-4-5-11(13-7-9)10-3-1-2-6-12-10/h1-7,14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEVCGLBJJJDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(Pyridin-2-yl)pyridin-3-yl]methanol

Synthesis routes and methods

Procedure details

To a solution of 2-(pyrid-2-yl)-5-pyridine carboxylic acid (0.320 g, 1.60 mmol) in THF (5 mL) at 0° C. is added 1.0M lithium aluminum hydride in diethyl ether (1.60 mL, 1.60 mmol) over 10 minutes. The reaction is allowed to stir at ambient temperature for 3 hours, cooled to 0° C., and water (0.10 mL), 4N aq. NaOH (0.10 mL), and water (0.30 mL) are added sequentially. The reaction is filtered through a pad of Celite and the filtrate is evaporated in vacuo. The residue is purified by chromatography to afford the title compound.
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1.6 mL
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5 mL
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